UPLC-MS/MS Assay Precision: Uracil-15N2 Internal Standard Enables ≤12.4% Inter-Assay CV in Human Plasma
In a validated UPLC-MS/MS method for plasma uracil quantification, the use of Uracil-15N2 as an internal standard yielded inter-assay precision (coefficient of variation) ≤12.4% and inter-assay bias within ±2.8% across the validated concentration range of 1–100 ng/mL [1]. In contrast, methods employing unlabeled uracil as an external standard without isotope dilution are subject to matrix effects from endogenous plasma components, which can suppress or enhance ionization by >30% unless extensive sample clean-up is employed [2].
| Evidence Dimension | Inter-assay precision (Uracil quantification in human plasma) |
|---|---|
| Target Compound Data | ≤12.4% CV; bias within ±2.8% (with Uracil-15N2 IS) |
| Comparator Or Baseline | Unlabeled uracil external standard (no isotope dilution): matrix effect variability typically 15–35% without extensive clean-up |
| Quantified Difference | Precision improved by >2-fold; matrix effect effectively minimized |
| Conditions | UPLC-MS/MS; Acquity UPLC HSS T3 column; negative ion mode ESI; 5 min run time; 1–100 ng/mL range |
Why This Matters
This precision level meets FDA bioanalytical method validation guidelines for clinical studies, making Uracil-15N2 essential for reliable DPD phenotyping prior to fluoropyrimidine chemotherapy.
- [1] Jacobs BAW, Rosing H, de Vries N, Meulendijks D, Henricks LM, Schellens JHM, Beijnen JH. Development and validation of a rapid and sensitive UPLC–MS/MS method for determination of uracil and dihydrouracil in human plasma. J Pharm Biomed Anal. 2016;126:75-82. View Source
- [2] Matuszewski BK, Constanzer ML, Chavez-Eng CM. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Anal Chem. 2003;75(13):3019-3030. View Source
